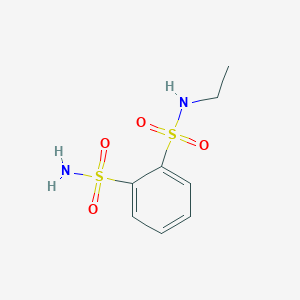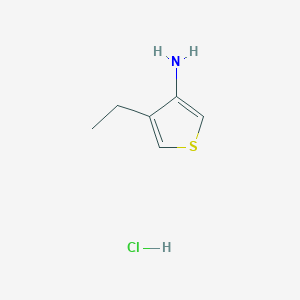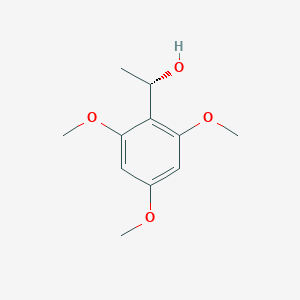
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Methoxylation: Introduction of methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Chiral Reduction: The key step involves the reduction of a ketone intermediate to form the chiral alcohol. This is often achieved using chiral catalysts or reagents such as borane complexes or chiral oxazaborolidine catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.
Chiral Catalysis: Employing robust and scalable chiral catalysts to ensure high enantioselectivity and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways: Involvement in biochemical pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2,4,6-Trimethoxyphenyl)ethan-1-one: The ketone derivative.
1-(2,4,6-Trimethoxyphenyl)ethane: The fully reduced alkane derivative.
Uniqueness
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m0/s1 |
Clave InChI |
OSDJJQHSRCSLPC-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1OC)OC)OC)O |
SMILES canónico |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

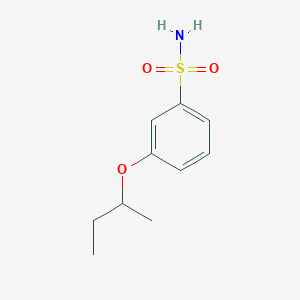
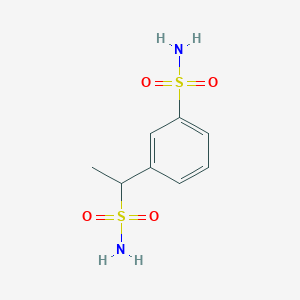
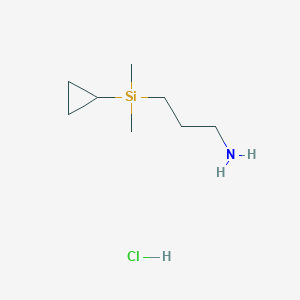
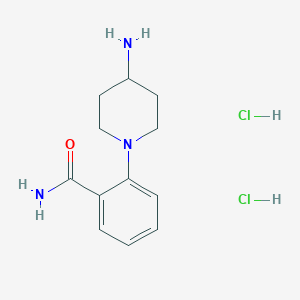
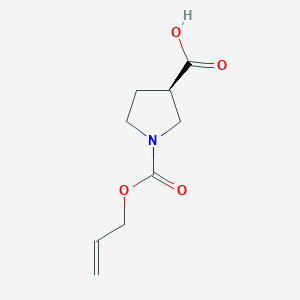

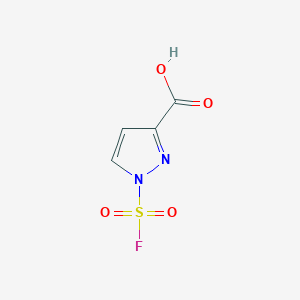
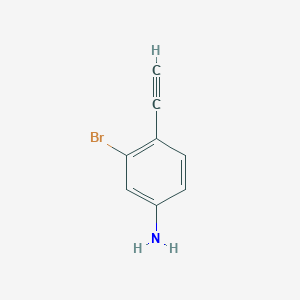
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)

